4-Fluoro-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-Fluoro-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . It is a fluorinated benzaldehyde derivative, characterized by the presence of both a fluoro group and a trifluoromethyl group on the benzene ring. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Safety and Hazards
4-Fluoro-2-(trifluoromethyl)benzaldehyde is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 . It has a flash point of 57 °C - closed cup . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
4-Fluoro-2-(trifluoromethyl)benzaldehyde is an organic fluorinated building block It’s known to participate in the synthesis of diphenylthioethers , suggesting that it may interact with enzymes or receptors involved in this pathway.
Mode of Action
As a building block, it likely interacts with its targets through chemical reactions, contributing to the formation of more complex molecules like diphenylthioethers .
Biochemical Pathways
These compounds have various applications, including medicinal chemistry, where they are often used as bioisosteres for phenols and anilines .
Result of Action
As a building block in the synthesis of diphenylthioethers , its primary effect would likely be the formation of these more complex molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Warming gently can redissolve the solid . Furthermore, it’s recommended to keep the containers tightly closed in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it participates in the synthesis of diphenylthioethers and the preparation of 1-cyano derivative of nilutamide . The aldehyde group can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases with proteins can lead to alterations in protein structure and function, impacting cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit mitochondrial electron transport at the cytochrome bc1 complex, leading to disruptions in cellular respiration and energy production . Additionally, the compound’s interactions with proteins and enzymes can result in enzyme inhibition or activation, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature in closed containers under normal storage and handling conditions . Its stability and activity may be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential cytotoxicity and genotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including respiratory irritation, skin irritation, and eye irritation . The threshold effects and toxicological profile of the compound need to be carefully evaluated to determine safe and effective dosage levels for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s aldehyde group can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolic products. These metabolic transformations can influence the compound’s activity, toxicity, and overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, potentially affecting its localization and activity within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with cellular proteins and enzymes can also affect its distribution within cells, leading to localized effects on cellular processes and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde typically involves the oxidation of 4-Fluoro-2-(trifluoromethyl)benzoic acid . The benzoic acid is dissolved in an organic solvent such as acetic acid, and an oxidizing agent like benzoyl peroxide is added. The reaction mixture is then heated to an appropriate temperature to facilitate the oxidation process, resulting in the formation of this compound .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced oxidation techniques and catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
4-Fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
2-(Trifluoromethyl)benzaldehyde: Lacks the fluoro group, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzaldehyde: Lacks the fluoro group, leading to variations in chemical behavior and uses.
Uniqueness:
4-Fluoro-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both a fluoro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile building block in organic synthesis and a valuable intermediate in various applications .
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONOHEMDNFTKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335118 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90176-80-0 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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